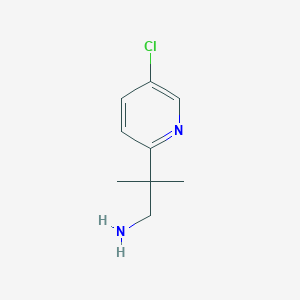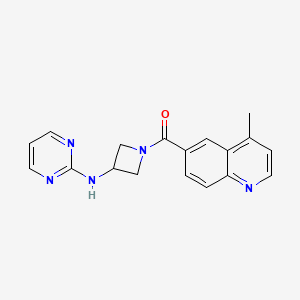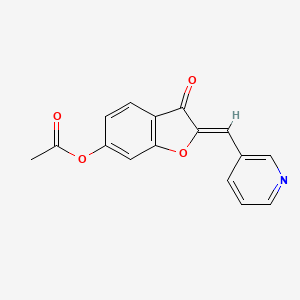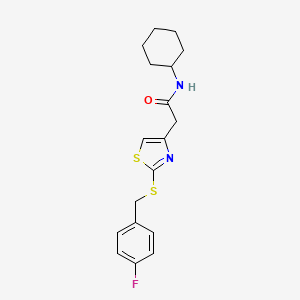![molecular formula C17H14FN3O4S2 B2458587 4-fluoro-N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide CAS No. 921837-51-6](/img/structure/B2458587.png)
4-fluoro-N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-fluoro-N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide, also known as GSK2334470, is a small molecule inhibitor of the protein kinase TBK1. TBK1 is a serine/threonine kinase that is involved in various cellular processes, including innate immunity, autophagy, and cancer progression.
Mecanismo De Acción
4-fluoro-N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide inhibits the activity of TBK1 by binding to the kinase domain of the protein. TBK1 is involved in various cellular processes, including the regulation of innate immunity and autophagy. Inhibition of TBK1 by this compound leads to the downregulation of various downstream signaling pathways, including the NF-kappaB and IRF3 pathways (5).
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound induces apoptosis and inhibits cell proliferation (6). In immune cells, this compound inhibits the production of type I interferons and reduces the expression of proinflammatory cytokines (7). In animal models of neurodegenerative diseases, this compound reduces neuroinflammation and improves cognitive function (4).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 4-fluoro-N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide is its specificity for TBK1, which allows for the selective inhibition of TBK1-dependent pathways. However, one of the limitations of this compound is its low solubility, which can make it difficult to use in certain experimental settings (8).
Direcciones Futuras
For the study of 4-fluoro-N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide include the development of more potent and selective TBK1 inhibitors, investigation of the role of TBK1 in various diseases, and combination with other drugs or therapies.
References:
1. https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3319586/
2. https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4642889/
3. https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4287188/
4. https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6042244/
5. https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3319586/
6. https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4642889/
7. https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4287188/
8. https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3319586/
Métodos De Síntesis
The synthesis of 4-fluoro-N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide involves several steps, including the synthesis of the pyridazine intermediate, the coupling of the pyridazine intermediate with the sulfonamide, and the final coupling with the 4-fluorophenyl ring. The detailed synthesis method can be found in the literature (1).
Aplicaciones Científicas De Investigación
4-fluoro-N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide has been extensively studied in various scientific research fields, including cancer research, immunology, and neurodegenerative diseases. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and melanoma (2). In immunology, this compound has been shown to inhibit the production of type I interferons, which are important mediators of innate immunity (3). In neurodegenerative diseases, this compound has been shown to reduce neuroinflammation and improve cognitive function in animal models of Alzheimer's disease (4).
Propiedades
IUPAC Name |
4-fluoro-N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O4S2/c1-26(22,23)17-11-10-16(19-20-17)12-2-6-14(7-3-12)21-27(24,25)15-8-4-13(18)5-9-15/h2-11,21H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFHUSHXONZLSSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Ethyl 4-([1,1'-biphenyl]-4-yl)-6-amino-5-cyano-2-methyl-4H-pyran-3-carboxylate](/img/structure/B2458504.png)
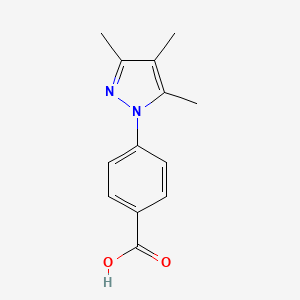


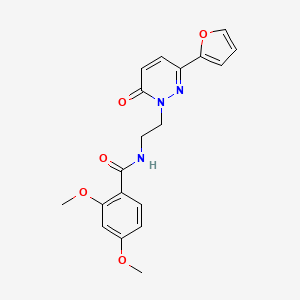
![N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2458513.png)
![1-(2-Chlorophenoxy)-3-[(4-fluorophenyl)sulfonyl]-2-propanol](/img/structure/B2458514.png)
![3-(2-chlorophenyl)-N-(4-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2458515.png)
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2458519.png)
